6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further modified with a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with a difluorobenzyl halide in the presence of a Lewis acid catalyst.
N,N-Dimethylation: The final step involves the dimethylation of the amine group on the pyrimidine ring using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the difluorophenyl group, potentially converting it to a fluorophenyl or phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Fluorophenyl or phenyl derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.
Biological Research: The compound is used as a tool to study the function of specific receptors and enzymes in biological systems.
Pharmacology: It serves as a lead compound in the development of new drugs targeting central nervous system disorders.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing the signaling pathways involved in neurological processes. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling events, ultimately affecting physiological and behavioral outcomes.
Comparison with Similar Compounds
Similar Compounds
- 6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
- 6-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
- 6-{4-[(2,5-dichlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Uniqueness
The uniqueness of 6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine lies in the specific substitution pattern of the difluorophenyl group, which can significantly influence its binding affinity and selectivity towards molecular targets. This unique substitution pattern may result in distinct pharmacological profiles and therapeutic potentials compared to other similar compounds.
Properties
Molecular Formula |
C17H21F2N5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H21F2N5/c1-22(2)16-10-17(21-12-20-16)24-7-5-23(6-8-24)11-13-9-14(18)3-4-15(13)19/h3-4,9-10,12H,5-8,11H2,1-2H3 |
InChI Key |
MDVGOGJPWANOJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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